molecular formula C13H10ClN3OS3 B11544850 2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide

2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide

Cat. No.: B11544850
M. Wt: 355.9 g/mol
InChI Key: DVEFLMDNVQMLGU-UHFFFAOYSA-N
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Description

2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound is characterized by the presence of a 2-chlorophenyl group, a cyano group, and a thiazole ring, making it a versatile molecule in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole ring.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can activate or inhibit biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-CYANO-1,2-THIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to its combination of a 2-chlorophenyl group, a cyano group, and a thiazole ring, which imparts diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H10ClN3OS3

Molecular Weight

355.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-4-cyano-1,2-thiazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H10ClN3OS3/c14-10-4-2-1-3-8(10)6-20-13-9(5-15)12(17-21-13)19-7-11(16)18/h1-4H,6-7H2,(H2,16,18)

InChI Key

DVEFLMDNVQMLGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N)Cl

Origin of Product

United States

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